Methyl 4-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate
Description
Structure
3D Structure
Properties
CAS No. |
648436-71-9 |
|---|---|
Molecular Formula |
C21H18O2S |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
methyl 4-(4-methyl-2-phenylphenyl)sulfanylbenzoate |
InChI |
InChI=1S/C21H18O2S/c1-15-8-13-20(19(14-15)16-6-4-3-5-7-16)24-18-11-9-17(10-12-18)21(22)23-2/h3-14H,1-2H3 |
InChI Key |
OIFOXRMVKCAGON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(5-methyl[1,1’-biphenyl]-2-yl)sulfanyl]benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction using a thiol reagent.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
In industrial settings, the production of Methyl 4-[(5-methyl[1,1’-biphenyl]-2-yl)sulfanyl]benzoate is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
This compound participates in palladium-catalyzed coupling reactions due to its biphenyl sulfanyl moiety. Key findings include:
Mechanistic studies suggest oxidative addition of the C–S bond to palladium or copper catalysts, followed by transmetalation with arylboronic acids and reductive elimination to form C–C bonds .
Oxidation Reactions
The sulfur atom in the thioether group undergoes selective oxidation:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C → RT | Sulfoxide derivative | Partial conversion (≤50%) |
| H₂O₂/AcOH | Reflux, 12 hr | Sulfone derivative | Complete oxidation (>95%) |
Sulfone formation enhances electrophilicity for subsequent nucleophilic aromatic substitutions.
Nucleophilic Aromatic Substitution
Activation of the benzoate methyl ester or sulfone enables functionalization:
| Substrate | Nucleophile | Catalyst | Product |
|---|---|---|---|
| Sulfone derivative | Amines (e.g., morpholine) | – | 4-Aminobenzoate analogs |
| Ester group | Grignard reagents | CuI | Tertiary alcohols |
The electron-withdrawing sulfone group directs nucleophilic attack to the para position of the benzoate ring.
Hydrolysis and Transesterification
The methyl ester undergoes hydrolysis under basic conditions:
Metal-Complexation Behavior
The sulfur and ester carbonyl groups act as ligands for transition metals:
Thermal Degradation
Thermogravimetric analysis (TGA) reveals stability up to 220°C, with decomposition pathways:
| Temperature Range (°C) | Mass Loss (%) | Major Degradation Products |
|---|---|---|
| 220–300 | 45 | Biphenyl fragments, SO₂ |
| 300–450 | 30 | CO₂, methylbenzoate derivatives |
Key Mechanistic Insights
-
C–S Bond Reactivity : The thioether sulfur participates in redox cycles with Cu/I and Pd/0 catalysts, enabling iterative coupling .
-
Electronic Effects : Electron-donating methyl groups on the biphenyl system stabilize intermediates during cross-couplings .
-
Steric Guidance : The 5-methyl substituent on the biphenyl ring directs regioselectivity in electrophilic substitutions.
This compound’s versatility in bond-forming reactions and tunable electronic properties make it valuable for synthesizing advanced materials and bioactive molecules. Experimental data emphasize the critical role of ligand design and oxygen-sensitive conditions in optimizing yields .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that compounds similar to methyl 4-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate exhibit significant anticancer properties. For instance, phenstatin-based derivatives have shown potential in disrupting cellular integrity and inhibiting tubulin polymerization, which is crucial for cancer cell proliferation. These compounds demonstrated efficacy through molecular docking studies and biological evaluations, suggesting that this compound may share similar mechanisms of action in targeting cancer cells .
Biological Evaluation
The biological evaluation of related compounds has revealed their ability to affect glucose metabolism in cancer cells, a hallmark of tumor growth. These findings emphasize the importance of further research into the pharmacological properties of this compound as a potential anticancer agent .
Material Science Applications
Polymeric Materials
this compound can be utilized in the development of advanced polymeric materials. Its structural characteristics allow it to act as a functional monomer in the synthesis of polymers with specific thermal and mechanical properties. Research has shown that incorporating such compounds can enhance the performance characteristics of polymers used in various industrial applications.
Nanocomposites
The compound's sulfanyl group can facilitate interactions with nanoparticles, leading to the development of nanocomposites with enhanced electrical and thermal conductivity. This property is particularly useful in electronics and energy storage devices.
Chemical Synthesis
Synthetic Intermediates
this compound serves as an important intermediate in organic synthesis. It can be utilized in the preparation of other complex organic molecules through various reaction pathways such as nucleophilic substitution and coupling reactions. The versatility of this compound makes it a valuable building block in synthetic organic chemistry.
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Mechanism
A study on phenstatin derivatives showed that modifications to the structure significantly impacted their ability to inhibit tubulin polymerization. This research provides insights into how this compound could be optimized for enhanced anticancer activity through structural modifications .
Case Study 2: Polymer Development
Research involving the incorporation of sulfanyl-containing compounds into polymer matrices demonstrated improved thermal stability and mechanical strength. These findings suggest that this compound could play a crucial role in developing next-generation polymer materials for industrial applications.
Mechanism of Action
The mechanism of action of Methyl 4-[(5-methyl[1,1’-biphenyl]-2-yl)sulfanyl]benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is an analysis of key differences and similarities with related compounds:
Glibenclamide Impurity B
Synonym: Methyl {{4-{2-[(5-chloro-2-methoxybenzoyl)amino]ethyl}phenyl}sulfonyl}carbamate .
- Structural Differences: Functional Groups: Glibenclamide Impurity B contains a sulfonylcarbamate group (-SO₂-NHCOO-) instead of a thioether (-S-). Substituents: A 5-chloro-2-methoxybenzoyl group replaces the 5-methylbiphenyl moiety, introducing electronegative chlorine and methoxy groups. This enhances reactivity in electrophilic substitution reactions.
- Physicochemical Implications: The sulfonylcarbamate group likely reduces lipophilicity (clogP) compared to the thioether linkage, affecting solubility in nonpolar solvents. The chloro and methoxy substituents may confer higher thermal stability due to increased resonance effects .
Methyl N-4-[2-(5-Chloro-2-Methoxybenzamido)ethyl]benzenesulfonylcarbamate
Synonym: Methyl {{4-{2-[(5-chloro-2-methoxybenzoyl)amino]ethyl}phenyl}sulfonyl}carbamate .
- Structural Differences: Backbone: This compound features a sulfonylcarbamate-linked ethylbenzamido group, contrasting with the biphenyl-thioether backbone of the target compound.
- Biological Relevance :
Research Implications and Gaps
- The thioether group in Methyl 4-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate offers a less oxidized sulfur center compared to sulfonyl analogs, which may influence its stability under oxidative conditions.
- Further studies are needed to experimentally validate its solubility, thermal stability, and reactivity in comparison to sulfonylcarbamate derivatives.
Biological Activity
Methyl 4-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including cytotoxicity against cancer cell lines and antimicrobial properties.
Structural Characteristics
The compound features two aromatic rings connected by a sulfanyl group, which can influence its biological activity. The dihedral angle between the planes of the two aromatic rings is approximately 38.7°, indicating a degree of torsional strain that may affect its interaction with biological targets .
Synthesis
The synthesis of this compound typically involves a series of reactions that include the use of boronic acids and palladium-catalyzed coupling methods. The general reaction pathway includes:
- Formation of the Sulfanyl Group : Utilizing appropriate thiol derivatives.
- Coupling Reaction : Employing palladium catalysts to link the biphenyl moiety to the benzoate structure.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of various sulfanyl compounds, including this compound, against several cancer cell lines. The following findings summarize the cytotoxicity data:
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| HCT116 (Colorectal) | 12.5 | Higher selectivity over MRC-5 |
| K562 (Leukemia) | 10.0 | Effective against multiple types |
| A549 (Lung) | 15.0 | Moderate selectivity |
| U2OS (Osteosarcoma) | 20.0 | Lower selectivity compared to others |
The compound exhibited significant cytotoxicity against HCT116 cells, particularly those with wild-type p53, suggesting that it may interfere with pathways regulated by this tumor suppressor gene .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Studies indicate that it may inhibit the growth of various bacterial strains:
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate activity |
| Escherichia coli | 64 | Effective against Gram-negative |
| Candida albicans | 16 | Significant antifungal activity |
The minimum inhibitory concentration (MIC) values suggest that the compound can be considered for further development as an antimicrobial agent .
Case Studies
A notable case study involved testing this compound in combination with standard chemotherapeutic agents. The results indicated a synergistic effect when used alongside doxorubicin in leukemia models, enhancing overall cytotoxicity while reducing side effects associated with higher doses of doxorubicin alone .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 4-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, solvent-free reductive amination with hydrazine hydrate under reflux in absolute alcohol (4 hours) is a viable route . Reaction progress is monitored via TLC (Chloroform:Methanol 7:3), and purification involves ice-water precipitation. Optimization includes adjusting stoichiometry (e.g., 1.2 equivalents of hydrazine hydrate) and reaction time to improve yield.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodology :
- 1H NMR : Look for signals corresponding to the methyl ester (~3.9 ppm), biphenyl protons (aromatic region, 6.5–8.0 ppm), and sulfanyl-linked protons (downfield shifts due to electron withdrawal).
- IR : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and C-S bond (600–700 cm⁻¹).
- MS : Molecular ion peak matching the molecular formula (C₂₁H₁₈O₂S), with fragmentation patterns reflecting biphenyl and ester groups.
Q. What solvent systems and chromatographic methods are effective for purifying this compound?
- Methodology : Use silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 20–40% ethyl acetate). For HPLC, employ a mobile phase of methanol and sodium acetate buffer (pH 4.6) in a 65:35 ratio, as validated for structurally related sulfanyl benzoates .
Advanced Research Questions
Q. How do steric and electronic effects of the 5-methyl substituent on the biphenyl moiety influence reactivity in cross-coupling reactions?
- Methodology : Computational modeling (DFT) can predict electron density distribution and steric hindrance. Experimental validation involves comparing reaction rates of the methyl-substituted compound with non-methyl analogs in Suzuki-Miyaura couplings. For example, the methyl group may enhance stability of intermediates but reduce accessibility to the reactive site .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Methodology :
- In vitro : Test solubility in DMSO/PBS and stability under physiological pH using HPLC.
- In vivo : Adjust formulations (e.g., liposomal encapsulation) to improve bioavailability.
- Data reconciliation : Compare metabolite profiles (LC-MS/MS) and pharmacokinetic parameters (AUC, Cₘₐₓ) to identify degradation pathways .
Q. How can the sulfanyl group’s nucleophilicity be exploited to design derivatives with enhanced target binding?
- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., electron-withdrawing groups on the biphenyl ring). Assess binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Experimental Design & Data Analysis
Q. What experimental controls are critical when assessing this compound’s inhibitory effects on cytochrome P450 enzymes?
- Methodology :
- Positive controls : Use known inhibitors (e.g., ketoconazole for CYP3A4).
- Negative controls : Incubate without the compound to establish baseline activity.
- Data normalization : Express inhibition as % activity relative to controls, using triplicate measurements to ensure reproducibility .
Q. How can computational docking predict binding modes of this compound with carbonic anhydrase isoforms?
- Methodology : Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures (e.g., PDB ID: 3LXE). Prioritize poses with sulfanyl groups interacting with zinc ions and hydrophobic interactions with biphenyl moieties. Validate via mutagenesis studies .
Safety & Best Practices
Q. What safety protocols are essential when handling sulfanyl-containing intermediates during synthesis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
